4-trans-Hydroxyglipizide

Beschreibung

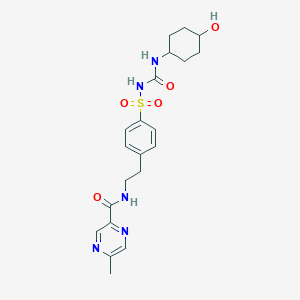

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-11-10-15-2-8-18(9-3-15)32(30,31)26-21(29)25-16-4-6-17(27)7-5-16/h2-3,8-9,12-13,16-17,27H,4-7,10-11H2,1H3,(H,22,28)(H2,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQWQJBFAJEUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38207-36-2 | |

| Record name | trans-4'-Hydroxyglipizide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038207362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANS-4'-HYDROXYGLIPIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9UDL8BU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Investigations of 4 Trans Hydroxyglipizide in Vitro and Non Clinical Models

Enzymatic Biotransformation Pathways of Glipizide (B1671590) Leading to 4-trans-Hydroxyglipizide

The transformation of glipizide into this compound is a primary metabolic route. sci-hub.sedrugs.com This process predominantly occurs in the liver, where the drug undergoes extensive metabolism. drugs.combiomolther.org Hydroxylation is the key reaction, yielding inactive hydroxylation products that are then mainly excreted through urine. drugs.com Less than 10% of the original glipizide dose is found unchanged in the urine. drugs.comnih.gov In total, about 80% of glipizide metabolites are excreted in the urine and 10% in the feces. nih.govdrugbank.com

The main metabolites resulting from this biotransformation are this compound and 3-cis-hydroxyglipizide (B1493634). nih.govmdpi.com Studies have shown that this compound accounts for a significant portion of the metabolites, with one study indicating it constitutes about 71% of the inactive metabolites formed. nih.govmdpi.com Another study reported that after a single oral dose, 4-trans-hydroxy-cyclohexyl-glipizide represented 14% of the metabolites found in urine. sci-hub.se

Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C19)

The enzymatic hydroxylation of glipizide is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP2C9 has been identified as the major enzyme responsible for the metabolism of glipizide. nih.govnih.govnih.govijper.org Genetic variations in the CYP2C9 gene can significantly impact the metabolism and clearance of glipizide. nih.govnih.govd-nb.info For instance, individuals with reduced-function variants of CYP2C9, such as CYP2C92* and CYP2C93*, exhibit decreased metabolism of the drug. nih.govd-nb.info This can lead to higher plasma concentrations of glipizide and an increased therapeutic effect. nih.govnih.gov

In addition to CYP2C9, CYP2C19 also plays a role in the metabolism of glipizide, although its contribution is generally considered to be less significant than that of CYP2C9. nih.govnih.govtandfonline.com Some studies suggest that polymorphisms in the CYP2C19 gene can also influence the pharmacokinetics of glipizide, though to a lesser extent than CYP2C9 polymorphisms. nih.gov The combined effect of genetic variations in both CYP2C9 and CYP2C19 can lead to considerable inter-individual differences in drug response. nih.govresearchgate.net

The table below summarizes the key enzymes involved in the formation of this compound and the impact of their genetic variants.

| Enzyme Family | Specific Enzyme | Role in Glipizide Metabolism | Impact of Genetic Polymorphisms |

| Cytochrome P450 | CYP2C9 | Primary enzyme responsible for hydroxylation. nih.govnih.govnih.govijper.org | Variants like CYP2C92* and CYP2C93* lead to reduced metabolism and increased drug levels. nih.govd-nb.info |

| Cytochrome P450 | CYP2C19 | Contributes to metabolism, but to a lesser extent than CYP2C9. nih.govnih.govtandfonline.com | Polymorphisms may have a minor influence on glipizide pharmacokinetics. nih.gov |

Stereochemical Influence on Enzymatic Hydroxylation

The hydroxylation of the cyclohexyl ring of glipizide is a stereoselective process, resulting in the formation of both 4-trans and 3-cis isomers. sci-hub.semdpi.com The formation of these specific isomers indicates that the enzymatic process is not random but is guided by the three-dimensional structure of both the enzyme's active site and the glipizide molecule. researchgate.net The stereochemistry of the saccharide moiety in a molecule can significantly influence its interactions and aggregation behavior. nih.gov While the precise mechanisms governing the preferential formation of the 4-trans isomer over other potential hydroxylated products are complex, it highlights the high degree of specificity of the cytochrome P450 enzymes involved. ashp.org

In Vitro Metabolic Stability Studies

To understand the metabolic fate of a drug candidate, in vitro metabolic stability studies are essential. These studies help predict the pharmacokinetic properties of a compound, such as its clearance and half-life in the body. nih.gov

Assessment in Hepatic Microsomal Systems

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a standard in vitro tool for studying drug metabolism because they contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.govnih.gov Studies using liver microsomes from various species, including humans, rats, and mice, are conducted to determine the intrinsic clearance of a compound. nih.govscispace.com

For glipizide, in vitro studies with human liver microsomes would involve incubating the drug with the microsomes in the presence of necessary cofactors like NADPH. nih.gov The rate of disappearance of glipizide and the formation of its metabolites, including this compound, are then measured over time. This data allows for the calculation of the intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver enzymes towards the drug. researchgate.net Although specific CLint values for glipizide across multiple studies are not detailed here, the general methodology is well-established. nih.govresearchgate.netjst.go.jp

The table below illustrates the typical parameters measured in such a study.

| Parameter | Description |

| Incubation Time | The duration for which the drug is incubated with the microsomes. |

| Compound Concentration | The amount of the parent drug remaining at different time points. |

| Metabolite Concentration | The amount of metabolites, such as this compound, formed over time. |

| Intrinsic Clearance (CLint) | A measure of the rate of metabolism by the liver enzymes, calculated from the rate of disappearance of the parent drug. researchgate.net |

| Half-life (t1/2) | The time it takes for the concentration of the parent drug to reduce by half. |

Studies in Cellular Models

In addition to microsomal systems, cellular models such as cultured hepatocytes (liver cells) are also used to study drug metabolism. Hepatocytes provide a more complete picture of metabolism as they contain both phase I (like CYP-mediated oxidation) and phase II (conjugation) enzymes, as well as the necessary cofactors in a more physiologically relevant environment. researchgate.net

Studies in cellular models can provide further insights into the formation of this compound and its subsequent metabolic fate. For instance, studies with PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have been used to investigate the effects of glipizide on dopamine (B1211576) metabolism, though this is distinct from its primary biotransformation in the liver. researchgate.net These cellular systems can help to confirm the metabolic pathways identified in microsomal studies and may reveal additional metabolites or pathways not observed in simpler in vitro systems.

Comparative Metabolic Analysis with Other Sulfonylurea Metabolites

The metabolic pathway of glipizide, a second-generation sulfonylurea, primarily involves hydroxylation, leading to the formation of its major metabolites, this compound and 3-cis-hydroxyglipizide. sci-hub.setsijournals.com This process is a common route of biotransformation for many sulfonylurea drugs, which often undergo metabolic changes to facilitate their elimination from the body. A comparative analysis of the metabolism of this compound with the metabolites of other sulfonylureas, such as glyburide (B1671678) (glibenclamide), gliclazide (B1671584), and glimepiride, reveals both similarities in metabolic pathways and differences in the biological activity of the resulting metabolites.

The metabolism of glipizide is extensive and primarily occurs in the liver. tsijournals.com The main transformation is the hydroxylation of the cyclohexyl ring, which results in the production of this compound and 3-cis-hydroxyglipizide. sci-hub.senih.gov Studies in rats have shown that this compound accounts for approximately 71% of the inactive metabolites, while 3-cis-hydroxyglipizide makes up about 15%. mdpi.comnih.gov These hydroxylated derivatives are considered to have no hypoglycemic activity. tsijournals.comfda.gov In addition to these, a minor metabolite, an acetylamino-ethyl benzene (B151609) derivative, is formed, which possesses about one-tenth to one-third of the hypoglycemic activity of the parent glipizide. tsijournals.comfda.gov

The cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2C9 and CYP2C19, is responsible for the metabolism of glipizide. mdpi.comnih.gov This is a common pathway for many sulfonylureas. For instance, glyburide is also metabolized by CYP2C9 into hydroxylated metabolites, primarily 4-trans-hydroxyglyburide. nih.govcaymanchem.com Similarly, gliclazide is metabolized into inactive metabolites that are mainly excreted through the kidneys. myendoconsult.com Glimepiride undergoes hepatic transformation to produce two main metabolites, one of which retains some hypoglycemic effect. myendoconsult.com

The table below provides a comparative overview of the primary metabolites of several sulfonylurea drugs and their known metabolic characteristics.

| Drug | Primary Metabolite(s) | Key Metabolic Enzymes | Activity of Metabolites |

| Glipizide | This compound, 3-cis-hydroxyglipizide | CYP2C9, CYP2C19 mdpi.comnih.gov | Inactive tsijournals.comfda.gov |

| Glyburide (Glibenclamide) | 4-trans-hydroxyglyburide, 3-cis-hydroxyglyburide | CYP2C9 nih.govcaymanchem.com | Little hypoglycemic effect nih.gov |

| Gliclazide | Inactive metabolites (e.g., hydroxylated and carboxylated derivatives) | CYP2C9 mdpi.com | Inactive myendoconsult.com |

| Glimepiride | Hydroxymethyl derivative (Metabolite I), Carboxy derivative (Metabolite II) | CYP2C9 | Metabolite I has some hypoglycemic activity myendoconsult.com |

| Tolbutamide (B1681337) | Hydroxymethyl tolbutamide, Carboxytolbutamide | CYP2C9 | Hydroxymethyl metabolite is equiactive, carboxy metabolite is inactive nih.gov |

The stereoselective hydroxylation of the cyclohexyl ring is a notable feature of the metabolism of both glipizide and glyburide. nih.gov For glipizide, this results in the formation of 4-trans and 3-cis isomers. sci-hub.se Similarly, glyburide is metabolized to 4-trans-hydroxy and 3-cis-hydroxy isomers. nih.gov While the metabolites of glipizide are largely inactive, the 4-trans-hydroxy metabolite of glyburide may contribute to a prolonged hypoglycemic effect in patients with impaired renal function. nih.gov

In contrast, the metabolism of other sulfonylureas like tolbutamide involves oxidation of the p-tolyl methyl group to an active hydroxymethyl metabolite, which is then further oxidized to an inactive carboxy metabolite. nih.gov This highlights a key difference in the metabolic fate and resulting pharmacological activity compared to the cyclohexyl hydroxylation seen with glipizide and glyburide.

The following table details the research findings on the metabolic pathways of glipizide and its comparison with other sulfonylureas.

| Feature | Glipizide | Glyburide (Glibenclamide) | Gliclazide | Glimepiride |

| Primary Metabolic Pathway | Hydroxylation of the cyclohexyl ring sci-hub.senih.gov | Hydroxylation of the cyclohexyl ring nih.gov | Oxidation of the methyl group and other pathways | Oxidation of the methyl group on the cyclohexyl ring |

| Major Metabolites | This compound, 3-cis-hydroxyglipizide sci-hub.se | 4-trans-hydroxyglyburide, 3-cis-hydroxyglyburide nih.gov | Multiple inactive metabolites | Metabolite I (hydroxy), Metabolite II (carboxy) myendoconsult.com |

| Metabolite Activity | Inactive tsijournals.comfda.gov | Minor activity, but can accumulate in renal impairment nih.gov | Inactive myendoconsult.com | Metabolite I is active myendoconsult.com |

| Primary Excretion Route | Urine (as metabolites) drugbank.com | Biliary and renal myendoconsult.com | Renal (as metabolites) myendoconsult.com | Not specified |

Advanced Analytical Methodologies for 4 Trans Hydroxyglipizide

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-trans-Hydroxyglipizide from complex biological samples, enabling its accurate measurement. High-Performance Liquid Chromatography (HPLC) is the most widely used technique, while Gas Chromatography (GC) faces significant limitations.

HPLC methods, particularly in reversed-phase mode, offer robust and reliable quantification of this compound. These techniques are favored for their efficiency in separating polar compounds from intricate matrices like plasma and urine.

The development of an RP-HPLC method for this compound is analogous to methods established for its parent drug, glipizide (B1671590). nih.govnih.govrjptonline.org The process involves the systematic optimization of chromatographic conditions to achieve adequate separation, sensitivity, and specificity.

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which provides effective retention for moderately polar compounds like this compound. nih.govnih.gov The mobile phase composition is then optimized; a common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net Adjusting the pH of the buffer and the ratio of the organic modifier allows for the fine-tuning of the analyte's retention time and peak shape. nih.govrjptonline.org For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed for the simultaneous analysis of glipizide and its various hydroxylated metabolites. nih.govresearchgate.net

Validation is performed according to established guidelines to ensure the method is reliable and reproducible. ijpbs.com Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the detector response and the analyte concentration over a specific range. For hydroxylated metabolites of similar drugs, this range is often established in nanograms per milliliter (ng/mL). nih.govnih.gov

Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) assays. The relative standard deviation (%RSD) for precision is typically required to be below 15%. nih.gov

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank samples. nih.gov

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 | nih.govnih.govnih.gov |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.govresearchgate.net |

| Flow Rate | Typically 0.4 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV (e.g., 230-275 nm) or Mass Spectrometry | nih.govnih.govnih.gov |

The hydroxylation of the cyclohexyl ring in glipizide creates a new chiral center in the this compound molecule, meaning it can exist as a pair of enantiomers. These stereoisomers may exhibit different pharmacological or toxicological profiles. Chiral HPLC is the gold standard for separating such enantiomers. unife.it

Two primary strategies are used for chiral resolution via HPLC:

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.govwikipedia.org These diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase like C18. nih.gov

Direct Method: This is the more common approach and utilizes a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment where enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability in separating various pharmaceutical compounds. unife.itnih.gov

While these principles are well-established for chiral separations, specific chiral HPLC methods developed exclusively for the resolution of this compound enantiomers are not prominently documented in the reviewed scientific literature.

The application of Gas Chromatography (GC) for the analysis of this compound is severely limited. Like its parent compound, this compound possesses multiple polar functional groups (-OH, -NH, -COOH implicit in the sulfonylurea structure) that make it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. nih.gov

To overcome these challenges, chemical derivatization is mandatory. jfda-online.com This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. A common technique is silylation, which replaces the active hydrogens on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. jfda-online.commdpi.com

However, even with derivatization, GC methods can suffer from a lack of specificity, as structurally similar compounds may form identical derivatives. nih.gov Furthermore, the derivatization process adds complexity and potential for error to the analytical workflow. Consequently, HPLC-based methods are overwhelmingly preferred for the analysis of glipizide and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry is a powerful detection technique that, when coupled with liquid chromatography, provides exceptional sensitivity and selectivity for quantifying drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the sensitive and specific quantification of this compound in biological fluids. nih.govresearchgate.net This technique combines the superior separation power of HPLC with the precise detection and structural confirmation capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first prepared, often through a simple protein precipitation step with a solvent like methanol. nih.govresearchgate.net The supernatant is then injected into the RP-HPLC system for separation. The column effluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte's structure, minimizing interference from matrix components. For the hydroxylated forms of glipizide, including this compound, the protonated ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 462.2 is selected as the precursor, which then fragments to a characteristic product ion at m/z 321.1. nih.gov

A validated LC-MS/MS method for the simultaneous quantification of glipizide and its hydroxylated metabolites in human urine demonstrated excellent performance, with a linear range of 0.02–20.0 ng/mL, intraday and inter-day variances below 9.9%, and accuracy within ±6.8%. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 462.2 | nih.gov |

| Product Ion (m/z) | 321.1 | nih.gov |

| Linearity Range | 0.02-20.0 ng/mL | nih.gov |

| Accuracy | Within ±6.8% | nih.gov |

| Precision (Variance) | < 9.9% | nih.gov |

Advanced Structural Elucidation via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural elucidation of drug metabolites like this compound. nih.govbohrium.comresearchgate.net Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide exceptional mass accuracy and resolution, enabling the determination of elemental compositions with high confidence. nih.gov

The process begins with the measurement of the metabolite's accurate mass. This allows for the generation of a highly specific molecular formula. For this compound, HRMS would confirm the elemental composition of C₂₁H₂₇N₅O₅S.

To further elucidate the structure, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.gov In this process, the molecular ion of this compound is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The high resolution of the analyzer ensures that the fragment ions' masses are also measured with high accuracy, aiding in their identification. nih.govresearchgate.net The fragmentation pattern provides a molecular fingerprint, revealing the connectivity of the molecule. Key structural components of this compound that would be confirmed through characteristic fragmentation include:

The pyrazinecarboxamide moiety.

The ethylphenyl linker.

The sulfonylurea bridge.

The hydroxylated cyclohexane (B81311) ring.

By piecing together the puzzle of these fragment ions, the precise structure of the metabolite is confirmed. This comprehensive approach, combining accurate mass measurement of both precursor and product ions, is indispensable for distinguishing between potential isomers and definitively identifying unknown metabolites in complex biological matrices. nih.govnih.gov

Electrophoretic Methods for Separation and Detection

Capillary electrophoresis (CE) encompasses a family of powerful and efficient separation techniques well-suited for pharmaceutical analysis. nih.goveuropeanpharmaceuticalreview.com These methods offer high resolution, short analysis times, and require minimal sample and reagent volumes. europeanpharmaceuticalreview.comnih.gov

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the utility of CE to neutral and charged analytes alike. nih.govnih.goveurjchem.com The technique is particularly useful for separating compounds with similar charge-to-size ratios but different hydrophobicities. europeanpharmaceuticalreview.com

The core principle of MEKC involves the addition of a surfactant (such as sodium dodecyl sulfate) to the buffer solution at a concentration above its critical micelle concentration (CMC). nih.goveurjchem.com This results in the formation of micelles, which act as a pseudo-stationary phase. scispace.comresearchgate.net Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles. nih.govnih.gov

For the analysis of this compound, MEKC would be an effective method to separate it from its parent drug, Glipizide, and other potential metabolites. The subtle structural difference—the addition of a hydroxyl group—alters the compound's hydrophobicity, leading to different interactions with the micelles and thus enabling their separation.

Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates molecules based on differences in their electrophoretic mobility. europeanpharmaceuticalreview.comnih.gov This mobility is dependent on the analyte's charge and size. nih.govslideshare.net When a high voltage is applied across a narrow-bore, buffer-filled capillary, ions migrate towards the electrode of opposite charge at different velocities, leading to separation. slideshare.net

A key phenomenon in CE is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary, typically towards the cathode. scispace.com Under normal conditions, the EOF is strong enough to carry all species, including anions and neutral molecules, past the detector. scispace.com The observed mobility of an ion is the vector sum of its electrophoretic mobility and the electroosmotic flow. Because this compound is an ionizable compound, CZE provides an excellent high-efficiency method for its analysis and separation from related impurities. nih.gov

Method Validation Parameters for Bioanalytical Applications (Non-Clinical Matrices)

The validation of bioanalytical methods is essential to ensure the reliability and acceptability of data used to support regulatory submissions. europa.euich.org Guidelines from regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for these validations. europa.euich.org For non-clinical matrices (e.g., animal plasma, serum, tissue homogenates), a full method validation is required to demonstrate that the method is suitable for its intended purpose. ich.orgeuropa.eu

Accuracy, precision, selectivity, and linearity are critical parameters in method validation.

Accuracy refers to the closeness of the measured concentration to the nominal or known true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels and is expressed as the percentage of the nominal value.

Precision describes the closeness of agreement among a series of measurements from the same sample. It is evaluated at both the intra-run (repeatability) and inter-run (intermediate precision) levels and is expressed as the coefficient of variation (CV%).

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by a calibration curve constructed from a series of standards.

The table below summarizes typical acceptance criteria for these parameters based on regulatory guidelines.

| Validation Parameter | Measurement | Typical Acceptance Criteria |

| Accuracy | Mean concentration as % of nominal value | Within ±15% of nominal value (±20% at LLOQ¹) |

| Precision | Coefficient of Variation (CV%) | ≤15% (≤20% at LLOQ¹) |

| Selectivity | Response in blank matrix samples | Interfering signal should be ≤20% of the LLOQ response |

| Linearity | Calibration curve | Correlation coefficient (r²) ≥ 0.99 is generally expected |

¹LLOQ: Lower Limit of Quantification

The goal of sample preparation is to isolate the analyte of interest from complex biological matrices, remove interfering substances, and concentrate the analyte to improve sensitivity. nih.govresearchgate.net Common techniques used prior to LC-MS analysis include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). ijpsjournal.comslideshare.netnih.gov

Protein Precipitation (PPT): This is often the simplest and fastest method. ijpsjournal.com It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the biological sample (like plasma) to denature and precipitate the majority of proteins. ijpsjournal.comphenomenex.com After centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov While fast, it may result in less clean extracts compared to other methods. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. wikipedia.orgphenomenex.com The analyte partitions into the organic phase, leaving many polar, endogenous interferences behind in the aqueous phase. phenomenex.com The choice of solvent is critical and depends on the analyte's properties. nih.gov LLE can produce cleaner extracts than PPT and offers a degree of analyte concentration. thermofisher.com

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can provide the cleanest extracts and significant analyte concentration. nih.govmdpi.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com The analyte is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. nih.gov Various SPE chemistries (e.g., reversed-phase, ion-exchange) can be chosen based on the physicochemical properties of this compound. chromatographyonline.com

The selection of the most appropriate sample preparation technique depends on the required sensitivity, the complexity of the matrix, and the properties of the analyte. chromatographyonline.com

Spectroscopic Techniques in Structural Characterization and Analysis

The unequivocal identification and structural elucidation of metabolites are paramount in drug development and metabolism studies. For this compound, a major metabolite of Glipizide, a suite of advanced spectroscopic techniques is employed to confirm its chemical structure and ensure its purity when synthesized as a reference standard. These methods provide detailed information on the molecular weight, elemental composition, functional groups, and the three-dimensional arrangement of atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of drug metabolites due to its high sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently utilized for the simultaneous quantification of Glipizide and its hydroxylated metabolites in biological matrices such as urine.

In these analyses, the precursor ion of the hydroxylated metabolites, including this compound, is selected, and its fragmentation is monitored. This provides a highly specific method for detection and quantification. The protonated molecule [M+H]⁺ serves as the precursor ion.

Key Mass Spectrometry Data for Hydroxylated Glipizide Metabolites:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method of Ionization |

| Hydroxylated forms of Glipizide | 462.2 | 321.1 | Electrospray (ESI) |

This table presents the ion transitions typically monitored in LC-MS/MS studies for the hydroxylated metabolites of Glipizide.

The transition from a mass-to-charge ratio (m/z) of 462.2 to 321.1 is characteristic of the core structure of Glipizide undergoing fragmentation, thus confirming the presence of a hydroxylated metabolite. The specific retention time in the liquid chromatography step differentiates this compound from its other hydroxylated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, including drug metabolites. While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR spectroscopy elucidates the carbon-hydrogen framework.

For this compound, ¹H NMR and ¹³C NMR are critical.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, ¹H NMR would confirm the presence of the aromatic protons of the phenyl ring, the protons of the pyrazine (B50134) ring, the ethyl linker, and the cyclohexyl ring. The "trans" configuration of the hydroxyl group on the cyclohexyl ring would be confirmed by the specific splitting patterns and coupling constants of the protons on that ring.

¹³C NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, the carbons of the pyrazine and cyclohexyl rings, and the aliphatic carbons of the ethyl group. The position of the hydroxyl group on the cyclohexyl ring is confirmed by the chemical shift of the carbon atom to which it is attached.

Further confirmation can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Expected Infrared Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3500-3200 (broad) | Stretching |

| N-H (amide and sulfonamide) | 3400-3200 | Stretching |

| C=O (amide and urea) | 1700-1630 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| S=O (sulfonamide) | 1350-1300 and 1170-1150 | Asymmetric & Symmetric Stretching |

| C-N | 1250-1020 | Stretching |

The presence of a broad band in the 3500-3200 cm⁻¹ region would be indicative of the hydroxyl group, which is the key structural difference from the parent drug, Glipizide. The other bands would confirm the integrity of the core structure of the molecule.

Degradation Pathways and Stability Assessments of 4 Trans Hydroxyglipizide

Hydrolytic Degradation Mechanisms

There is no specific information available in the scientific literature detailing the hydrolytic degradation mechanisms of 4-trans-Hydroxyglipizide. Forced degradation studies have been performed on the parent compound, Glipizide (B1671590), which is known to be susceptible to hydrolysis due to the presence of amide and sulfonylurea moieties. researchgate.netresearchgate.net However, the influence of the trans-hydroxyl group on the cyclohexyl ring of the metabolite on these degradation pathways has not been investigated. Therefore, a scientifically accurate description of the hydrolytic degradation mechanism for this compound cannot be provided.

Oxidative Degradation Pathways and Products

Detailed research on the oxidative degradation pathways and resulting products for this compound is not present in the available literature. While the parent drug, Glipizide, has been subjected to oxidative stress studies, which identified several degradation products, similar investigations have not been published for its hydroxylated metabolite. researchgate.netresearchgate.net The presence of the additional hydroxyl group in this compound could potentially influence its susceptibility to oxidation, but without specific studies, any proposed pathway would be speculative.

Photolytic Degradation Studies

There are no specific photolytic degradation studies published for this compound. The photostability of its parent compound, Glipizide, has been assessed under various conditions, but these findings cannot be directly extrapolated to its metabolite. researchgate.netresearchgate.net The photochemical behavior of a molecule can be significantly altered by changes in its structure, such as the addition of a hydroxyl group. Without dedicated research, the effects of light on the stability of this compound remain uncharacterized.

Identification and Characterization of Degradation Impurities

The identification and characterization of degradation impurities of this compound have not been documented. The process of identifying and characterizing degradation products requires subjecting the compound to stress conditions (hydrolysis, oxidation, photolysis, thermal stress) and analyzing the resulting mixture using techniques like LC-MS. researchgate.net Such studies have been conducted for Glipizide, leading to the identification of its impurities. researchgate.netresearchgate.net However, a corresponding impurity profile for this compound is not available in the scientific literature.

Influence of Environmental Conditions on Compound Stability

Information regarding the influence of specific environmental conditions, such as pH and temperature, on the stability of this compound is not available. Stability studies typically involve evaluating the degradation of a compound under controlled conditions to determine its shelf-life and storage requirements. nih.gov While the stability of Glipizide has been investigated, showing its sensitivity to acidic, alkaline, and thermal conditions, there is no corresponding data for this compound. researchgate.netresearchgate.netnih.gov

Theoretical and Computational Studies of 4 Trans Hydroxyglipizide

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are essential tools for understanding the three-dimensional structure and temporal evolution of 4-trans-Hydroxyglipizide. researchgate.netrsc.org These simulations model the molecule's behavior in a virtual environment, often mimicking physiological conditions, to predict its structural stability and flexibility.

MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.net For this compound, this involves defining a force field—a set of parameters that describes the potential energy of the system—which accounts for bond lengths, angles, and torsions within the molecule, as well as non-bonded interactions like van der Waals forces and electrostatic charges. rsc.org Simulations can reveal how different parts of the molecule, such as the hydroxycyclohexyl and pyrazinecarboxamide moieties, move in relation to one another and how the molecule interacts with solvent molecules. synzeal.com

Key outputs from MD simulations provide quantitative data on the molecule's dynamic nature.

Table 1: Typical Parameters and Outputs from Molecular Dynamics Simulations

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation between the atoms of a simulation snapshot and a reference structure. | Indicates the structural stability of the molecule over the simulation time. A stable RMSD suggests the molecule has reached an equilibrium conformation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights the flexible regions of the molecule, such as the linker between the phenyl ring and the sulfonylurea group. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate conformational changes, such as the molecule adopting a more extended or folded shape. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insight into the molecule's interaction with its environment and the exposure of key functional groups for potential enzyme binding. |

These simulations are critical for building a foundational understanding of the molecule's physical behavior before investigating more complex biological interactions.

Stereochemical Analysis and Conformational Preferences

Computational studies are used to explore the molecule's conformational landscape—the full range of three-dimensional shapes it can adopt by rotating around its single bonds. nih.gov Theoretical calculations can determine the relative energies of different conformers, identifying the most stable, low-energy states that the molecule is likely to inhabit. nih.gov

For this compound, key areas of conformational flexibility include:

The orientation of the hydroxycyclohexyl ring.

The rotation around the bonds of the ethyl-phenyl linker.

The conformation of the sulfonylurea group.

The preference for certain conformations is driven by a delicate balance of intramolecular forces, such as hydrogen bonds and steric hindrance. For instance, the hydroxyl group on the cyclohexane (B81311) ring can act as both a hydrogen bond donor and acceptor, potentially influencing the orientation of adjacent functional groups.

Computational Approaches for Enzyme-Substrate Interactions (e.g., CYP450)

The metabolism of most drugs is mediated by enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov Computational docking and MD simulations are pivotal in predicting and analyzing how a substrate like this compound binds to the active site of a metabolizing enzyme, such as CYP3A4 or other relevant isoforms. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another. nih.gov In this case, this compound (the ligand) is placed into the binding site of a CYP450 enzyme (the receptor) to determine the most stable binding pose, which is typically quantified by a scoring function that estimates binding affinity. researchgate.net

Table 2: Predicted Interactions between this compound and a Model CYP450 Active Site

| Functional Group of Ligand | Potential Interacting Residue Type in Enzyme | Type of Interaction |

|---|---|---|

| Hydroxyl (-OH) on Cyclohexane | Serine, Threonine, Aspartate, Glutamate | Hydrogen Bond |

| Sulfonylurea Group (SO₂NHCONH) | Arginine, Lysine, Serine, Backbone Amides | Hydrogen Bond, Electrostatic |

| Pyrazine (B50134) and Phenyl Rings | Phenylalanine, Tyrosine, Leucine, Valine | Hydrophobic, π-π Stacking |

| Carboxamide Group (CONH) | Asparagine, Glutamine, Backbone Atoms | Hydrogen Bond |

Following docking, MD simulations can be used to assess the stability of the predicted enzyme-substrate complex over time. mdpi.com These simulations provide a dynamic view of the interaction, showing how the ligand and enzyme adjust their conformations to achieve an optimal fit and revealing key residues that are critical for stabilizing the substrate within the active site. nih.gov

Predictive Models for Metabolic Fate (Non-Clinical)

These predictive models can be broadly categorized:

Ligand-Based Methods: These methods use the structure of the molecule itself to predict its properties. For metabolism prediction, this often involves identifying substructures that are known to be susceptible to specific enzymatic reactions (e.g., hydroxylation, oxidation). mdpi.com

Structure-Based Methods: These approaches rely on the 3D structure of the metabolizing enzymes, using docking and simulation to assess whether the molecule can fit into the active site and undergo a reaction. nih.gov

Machine Learning and AI Models: Modern approaches use large datasets of known metabolic transformations to train algorithms. These models can predict the "sites of metabolism" (SOMs) on a new molecule—the specific atoms most likely to be chemically modified by metabolic enzymes. nih.gov

For this compound, these models could be used to predict whether it is likely to undergo further metabolism (Phase II reactions, such as glucuronidation at the hydroxyl group) or if it is the final, stable metabolite that will be excreted.

Table 3: Comparison of In Silico Metabolic Prediction Approaches

| Model Type | Input | Output | Example Application for this compound |

|---|---|---|---|

| Expert Systems | 2D structure of the molecule | List of potential metabolites based on predefined reaction rules. | Predicting potential glucuronide or sulfate (B86663) conjugates of the hydroxyl group. |

| Machine Learning (e.g., Neural Networks) | 2D/3D structure and physicochemical properties | Probability of metabolism at each atom (Site of Metabolism). | Identifying the hydroxyl group as a primary site for Phase II conjugation. mdpi.com |

| Quantum Mechanics (QM) | 3D structure of the molecule | Calculation of activation energies for specific reactions. | Determining the energetic feasibility of further oxidation on the aromatic rings. |

These non-clinical predictive tools are invaluable in early-stage drug development for forecasting a compound's metabolic profile, helping to prioritize molecules with favorable characteristics. news-medical.net

Future Research Directions and Unexplored Avenues for 4 Trans Hydroxyglipizide

Development of Novel Stereoselective Synthetic Methodologies

The hydroxylation of the cyclohexyl ring of Glipizide (B1671590) to form 4-trans-Hydroxyglipizide is a stereospecific process driven by enzymatic activity in the body. However, the chemical synthesis of this metabolite, particularly with control over its stereochemistry, remains a significant challenge. Currently, reference standards of this compound are available for research and quality control purposes, offered by specialized suppliers on a "synthesis on demand" basis. synzeal.com Yet, the specific synthetic routes employed are often proprietary and not publicly detailed.

Future research should focus on the development of novel, efficient, and stereoselective synthetic methodologies. A key challenge in synthetic organic chemistry is the regio- and stereoselective activation of C-H bonds to introduce functional groups like hydroxyls. nih.gov Exploring biomimetic approaches that emulate the enzymatic hydroxylation by Cytochrome P450 could be a fruitful avenue. This could involve:

Directed Evolution of Enzymes: Utilizing laboratory-evolved enzymes, such as variants of P450 BM3, to perform selective hydroxylation on Glipizide or its precursors could provide a direct and highly selective route to the desired trans-isomer. nih.gov

Catalytic C-H Oxidation: Investigating transition-metal catalysts that can selectively oxidize the C-H bond at the 4-position of the cyclohexyl ring with a high degree of trans-selectivity.

Multi-step Synthesis from Chiral Precursors: Designing a synthetic pathway that starts with a pre-functionalized cyclohexyl precursor where the stereochemistry is already set, followed by its incorporation into the final sulfonylurea structure.

The successful development of such methods would not only facilitate the cost-effective production of this metabolite for research and as a reference standard but also contribute valuable knowledge to the broader field of stereoselective synthesis.

Advanced In Vitro Systems for Metabolic Pathway Elucidation

The metabolic pathway from Glipizide to this compound is crucial for understanding the drug's pharmacokinetics. It is established that Glipizide is extensively metabolized in the liver, primarily by the Cytochrome P450 (CYP) enzyme system, with this compound being the most abundant metabolite, accounting for approximately 71% of the metabolic products. mdpi.comnih.gov The primary enzyme responsible for this transformation is CYP2C9, with a potential minor role for CYP2C19. mdpi.comnih.govyoutube.comnih.gov

Advanced in vitro systems have been instrumental in elucidating these pathways and remain essential for future, more detailed investigations.

| In Vitro System | Application in this compound Research | Key Findings |

| Human Liver Microsomes (HLMs) | Standard model for studying phase I metabolism. HLMs contain a high concentration of CYP enzymes, including CYP2C9. nih.govnih.gov | Confirms the formation of hydroxylated metabolites from sulfonylureas and allows for the study of enzyme kinetics and inhibition. nih.gov |

| Recombinant CYP Enzymes (e.g., cDNA-expressed CYP2C9) | Allows for reaction phenotyping to pinpoint the exact enzyme responsible for a specific metabolic step. | Identifies CYP2C9 as the major contributor to the biotransformation of sulfonylureas. nih.govnih.gov |

| Hepatocyte Cultures | Provide a more holistic view of metabolism, incorporating both phase I and phase II enzymatic activities as well as transporter functions. | Can be used to study the complete metabolic fate of Glipizide beyond primary hydroxylation and investigate potential drug-drug interactions. |

Future research can leverage these systems to:

Quantify the precise contribution of different CYP isoforms (e.g., CYP2C9 vs. CYP2C19) to the formation of this compound across different populations.

Investigate the impact of genetic polymorphisms in the CYP2C9 gene, which can lead to slow or rapid metabolism of Glipizide and alter the production rate of its metabolites. nih.govnih.gov

Screen for potential drug-drug interactions where co-administered drugs might inhibit or induce CYP2C9, thereby affecting the clearance of Glipizide and the plasma concentration of this compound. mdpi.com

Comprehensive Impurity Profiling and Control Strategies

In the manufacturing of Glipizide as an active pharmaceutical ingredient (API), this compound is considered a potential process-related impurity or a degradant. Therefore, its detection and quantification are critical components of quality control to ensure the safety and efficacy of the final drug product.

The development of robust analytical methods is the cornerstone of impurity control. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been validated for the estimation of Glipizide impurities. nih.gov Such methods are designed to separate the main API from all potential impurities, including this compound, allowing for accurate quantification. nih.gov

Key Elements of Impurity Control Strategy:

| Strategy Component | Description | Relevance to this compound |

| Method Development & Validation | Creation of specific, accurate, and precise analytical methods (e.g., RP-HPLC) to detect and quantify impurities. nih.gov | Ensures that even trace amounts of this compound can be reliably measured in the Glipizide drug substance and dosage forms. nih.gov |

| Reference Standards | Use of highly characterized and purified samples of impurities. | Certified reference standards of this compound are essential for method validation, peak identification, and accurate quantification in quality control (QC) applications. synzeal.comsynzeal.com |

| Forced Degradation Studies | Subjecting the API to stress conditions (heat, light, acid, base, oxidation) to identify potential degradation products. | Helps to confirm whether this compound can be formed as a degradant and validates the stability-indicating nature of the analytical method. nih.gov |

| Specification Setting | Establishing acceptable limits for known and unknown impurities based on regulatory guidelines (e.g., ICH). | Regulatory bodies require strict limits on impurities; thus, a precise understanding of this compound levels is mandatory for product release. |

Future work in this area will involve the continuous refinement of analytical techniques to achieve lower detection limits and improve efficiency, as well as the comprehensive characterization of any other potential impurities that may arise from new synthetic routes of the parent drug.

Expansion of Research Applications as a Chemical Probe

While this compound is currently considered pharmacologically inactive, its unique biochemical profile as a specific product of CYP2C9-mediated metabolism opens up unexplored avenues for its use as a specialized chemical probe. A chemical probe is a small molecule used to study and manipulate a biological system, such as monitoring the activity of an enzyme. researchgate.net

Potential future applications include:

A Probe for CYP2C9 Activity: In clinical and research settings, measuring the rate of formation of this compound from Glipizide in in vitro assays (using human liver microsomes, for example) could serve as a highly specific marker for CYP2C9 activity. This would be valuable for phenotyping patients to identify slow or fast metabolizers or for studying the inhibitory or inductive effects of new chemical entities on this important drug-metabolizing enzyme.

Investigating Metabolite-Specific Interactions: Although considered inactive in terms of glucose-lowering effects, the potential for metabolites to have off-target interactions is an area of growing interest in pharmacology. mdpi.com Using purified this compound as a research tool would allow for systematic screening against a panel of receptors and enzymes to definitively rule out any unforeseen biological activities or toxicities.

Reference Standard in Environmental and Toxicological Screening: As analytical techniques become more sensitive, the presence of pharmaceutical metabolites in the environment is a recognized issue. This compound could serve as an analytical standard for monitoring the environmental fate and potential bioaccumulation of Glipizide and its byproducts.

The expansion of its role from a simple metabolite to a validated chemical probe requires further research to fully characterize its properties and demonstrate its utility in these advanced research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.